3(2H)-Furanone, 2-benzoyl-5-methyl-

Catalog No.
S15823842
CAS No.
61418-11-9
M.F
C12H10O3
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3(2H)-Furanone, 2-benzoyl-5-methyl-

CAS Number

61418-11-9

Product Name

3(2H)-Furanone, 2-benzoyl-5-methyl-

IUPAC Name

2-benzoyl-5-methylfuran-3-one

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C12H10O3/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,12H,1H3

InChI Key

LPQJLBGFWLIQMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(O1)C(=O)C2=CC=CC=C2

3(2H)-Furanone, 2-benzoyl-5-methyl- is a compound belonging to the furanone family, characterized by its five-membered aromatic ring containing an oxygen atom. This specific furanone derivative features a benzoyl group at the 2-position and a methyl group at the 5-position of the furanone ring. The molecular formula for this compound is C11H10O2, and it has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and organic synthesis.

Typical of furanones:

  • Oxidation: The furanone ring can be oxidized to form corresponding derivatives, which may enhance its reactivity and biological properties.
  • Nucleophilic Substitution: The presence of the benzoyl group allows for nucleophilic attack, leading to the formation of various substituted products .
  • Condensation Reactions: This compound can undergo condensation with amines or alcohols to yield more complex molecules, expanding its utility in synthetic chemistry .

Research has indicated that compounds within the furanone class, including 3(2H)-furanone derivatives, exhibit significant biological activities. Notably, they have been studied for their anti-inflammatory properties and their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs. For instance, structural modifications in furanones have been shown to enhance their cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma) by acting synergistically with established antitumor agents like gefitinib .

The synthesis of 3(2H)-furanone, 2-benzoyl-5-methyl- typically involves several strategies:

  • Starting Materials: The synthesis often begins with readily available precursors such as substituted phenols or aldehydes.
  • Cyclization Reactions: Key steps include cyclization reactions that form the furanone ring. This can be achieved through dehydration or condensation under acidic conditions.
  • Functionalization: Subsequent functionalization steps introduce the benzoyl and methyl groups at their respective positions on the furanone ring. Methods such as Friedel-Crafts acylation are commonly employed for introducing the benzoyl moiety .

3(2H)-Furanone, 2-benzoyl-5-methyl- has potential applications in various domains:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it serves as a lead compound for drug development targeting inflammatory diseases and cancer therapy.
  • Flavoring Agents: Furanones are also used in food chemistry as flavoring agents due to their pleasant aroma.
  • Synthetic Intermediates: In organic synthesis, this compound can act as an intermediate for producing more complex organic molecules.

Studies on the interactions of 3(2H)-furanone derivatives with biological targets have revealed insights into their mechanisms of action. For example, research indicates that certain structural modifications enhance binding affinity to COX enzymes, leading to improved anti-inflammatory effects . Additionally, interaction studies with various cell lines have demonstrated that these compounds can potentiate the effects of existing anticancer drugs, suggesting a role in combination therapies .

Several compounds share structural similarities with 3(2H)-furanone, 2-benzoyl-5-methyl-, each exhibiting unique properties:

Compound NameStructure CharacteristicsBiological Activity
4-Hydroxy-5-methyl-3-furanoneHydroxyl group at position 4Antioxidant properties
5-Arylfuran-3(2H)-onesVarious aryl substituentsEnhanced anti-inflammatory activity
4-(Aminosulfonyl)phenylfuran-3-oneSulfonamide substitutionAntitumor activity

These compounds differ primarily in their substituents on the furanone ring, which significantly influence their biological activities and potential applications. The unique combination of a benzoyl group and a methyl group in 3(2H)-furanone, 2-benzoyl-5-methyl-, sets it apart from other derivatives by enhancing its lipophilicity and potentially its efficacy as a drug candidate.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

202.062994177 g/mol

Monoisotopic Mass

202.062994177 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

Explore Compound Types